5-Chloro-6-nitro-1,3-dihydro-2-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

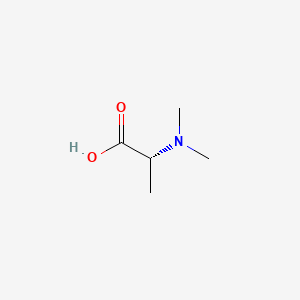

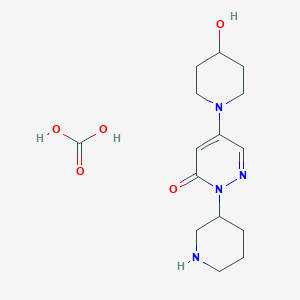

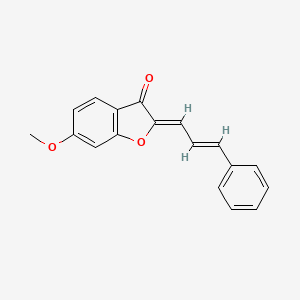

5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is a chemical compound with the CAS Number: 2304496-02-2 . It has a molecular weight of 199.59 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C8H6ClNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been found to exhibit potent antibacterial activity when the 5- or 6-position of the nucleus is substituted with halogens, nitro, and hydroxyl groups .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 199.59 .Wissenschaftliche Forschungsanwendungen

Solubility in Mixed Solvents

- The solubility of compounds related to 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran in mixed solvents like poly(ethylene glycol), ethanol, and water has been studied, which is crucial for understanding its behavior in various solvent systems (Soltanpour, Acree, & Jouyban, 2010).

Chemical Transformations

- Unusual transformations of 5-chloro-2-nitro benzofurans, a category including this compound, in Friedel-Crafts reaction conditions have been documented. These transformations are significant for synthetic organic chemistry (Clavel, Demerseman, Guillaumel, Platzer, & Royer, 1978).

Chlorination Studies

- Research on the chlorination of related nitro compounds leading to chloro-nitro derivatives offers insights into the reactivity and potential derivatives of this compound (Chernikova et al., 2015).

Synthesis of Bioactive Compounds

- Studies on the synthesis of bioactive compounds utilizing benzofuran derivatives indicate the potential of this compound as a precursor for pharmaceuticals and biologically active molecules (Ahmed et al., 1984).

Potassium Fluoride-Promoted Reactions

- The compound has been explored in potassium fluoride-promoted reactions, which are essential for the synthesis of various heterocyclic compounds, a key area in medicinal chemistry (Dauzonne & Demerseman, 1990).

Inhibition of β-Amyloid Aggregation

- A derivative of this compound has been synthesized as a potent β-amyloid aggregation inhibitor, highlighting its potential in Alzheimer's disease research (Choi, Seo, Son, & Kang, 2003).

Solid-Liquid Equilibrium Studies

- The solid-liquid equilibrium of compounds like this compound has been analyzed, providing valuable data for the compound's physical chemistry and process engineering (Ji, Meng, & Zhao, 2010).

Safety and Hazards

The safety information for 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to a wide range of biological activities . The halogen, nitro, and hydroxyl groups on the benzofuran nucleus may contribute to its potent biological activity .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells .

Biochemische Analyse

Biochemical Properties

Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative .

Cellular Effects

Benzofuran derivatives have been found to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities .

Molecular Mechanism

Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives are known to have a wide range of effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzofuran derivatives have been found to have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters and binding proteins, affecting their localization or accumulation .

Subcellular Localization

Benzofuran derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

5-chloro-6-nitro-1,3-dihydro-2-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSOYMGILOBUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)

![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)